
(3,4-dihydro-2H-naphthalen-1-ylideneamino)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-dihydro-2H-naphthalen-1-ylideneamino)thiourea is an organic compound with the molecular formula C11H13N3S. It is a derivative of thiourea and naphthalene, characterized by the presence of a naphthylideneamino group attached to the thiourea moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dihydro-2H-naphthalen-1-ylideneamino)thiourea typically involves the reaction of 3,4-dihydro-2H-naphthalen-1-one with thiosemicarbazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
(3,4-dihydro-2H-naphthalen-1-ylideneamino)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The naphthylideneamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3,4-dihydro-2H-naphthalen-1-ylideneamino)thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of (3,4-dihydro-2H-naphthalen-1-ylideneamino)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-dihydro-2H-naphthalen-1-one thiosemicarbazone
- N-(3,4-dihydro-2H-naphthalen-1-ylideneamino)-2,4-dimethylbenzamide
- 2-(3,4-dihydro-2H-naphthalen-1-ylideneamino)oxyacetic acid
Uniqueness
(3,4-dihydro-2H-naphthalen-1-ylideneamino)thiourea is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its naphthylideneamino group provides a versatile site for chemical modifications, making it a valuable compound for developing new derivatives with tailored properties .
Propiedades
Número CAS |
3689-17-6 |
|---|---|
Fórmula molecular |
C11H13N3S |
Peso molecular |
219.31 g/mol |
Nombre IUPAC |
(3,4-dihydro-2H-naphthalen-1-ylideneamino)thiourea |
InChI |
InChI=1S/C11H13N3S/c12-11(15)14-13-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6H,3,5,7H2,(H3,12,14,15) |
Clave InChI |
PRNSUJCXOCSNAQ-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C(=NNC(=S)N)C1 |
SMILES canónico |
C1CC2=CC=CC=C2C(=NNC(=S)N)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



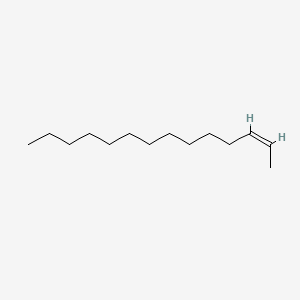
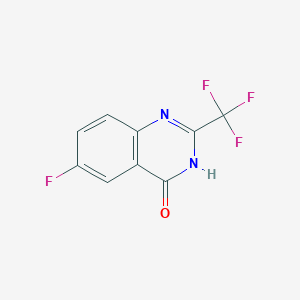

![9H-Pyrido[3,4-b]indole-6-carbonitrile](/img/structure/B3189885.png)
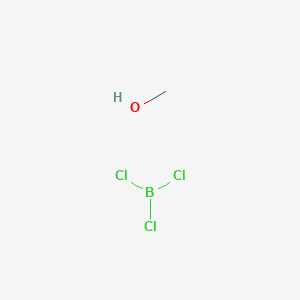
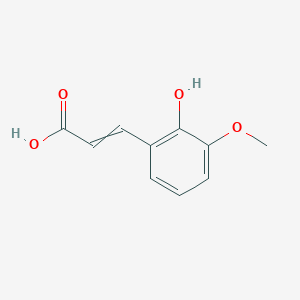
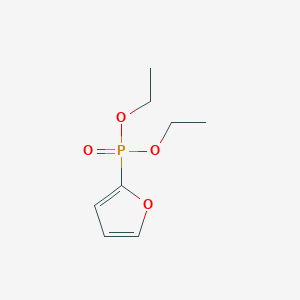


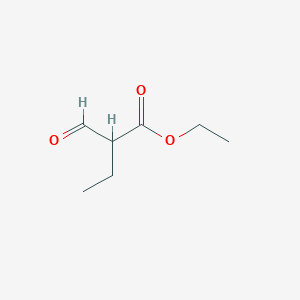
![2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine](/img/structure/B3189938.png)
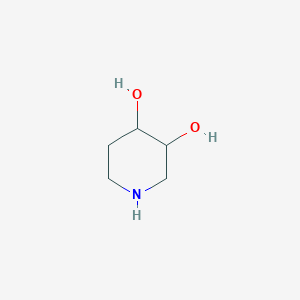
![Benzeneacetic acid, 3,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B3189942.png)
